BenchChemオンラインストアへようこそ!

Imidazo[1,2-B]pyridazin-3-ylmethanol

Kinase Inhibitor Discovery Medicinal Chemistry Scaffold-Based Drug Design

Imidazo[1,2-b]pyridazin-3-ylmethanol (CAS 154578-28-6) delivers a 'privileged' fused heterocyclic scaffold identical to the core of the FDA-approved ponatinib. Its signature C3 hydroxymethyl group is a decisive functional handle for derivatization—enabling direct installation of pyrazole-phenylbenzamide moieties to achieve low-nanomolar BCR-ABL1 inhibition (IC50 8.5 nM) and selective BTK inhibition (IC50 1.3 nM). Unlike unsubstituted core analogs or 6-chloro derivatives that restrict synthetic routes, this building block permits divergent C6 functionalization and multi-vector SAR campaigns. Supplied at ≥95% purity, exclusively for R&D use. Choose this specific compound to ensure scaffold fidelity, target engagement integrity, and synthetic versatility from a single procurement.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B8802194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-B]pyridazin-3-ylmethanol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2N=C1)CO
InChIInChI=1S/C7H7N3O/c11-5-6-4-8-7-2-1-3-9-10(6)7/h1-4,11H,5H2
InChIKeySJZQIXWBRXMPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-B]pyridazin-3-ylmethanol CAS 154578-28-6: Procurement-Ready Chemical Properties and Structural Specifications


Imidazo[1,2-b]pyridazin-3-ylmethanol (CAS 154578-28-6, C7H7N3O, MW 149.15 g/mol) is a heterocyclic building block comprising a fused imidazo[1,2-b]pyridazine bicyclic core with a reactive hydroxymethyl (-CH2OH) substituent at the C3 position . The imidazo[1,2-b]pyridazine scaffold is recognized in medicinal chemistry as a 'privileged structure' due to its demonstrated utility across multiple therapeutic areas, notably as the core framework of the FDA-approved kinase inhibitor ponatinib, which has driven sustained demand for derivatives of this scaffold in drug discovery programs [1]. Commercially, this compound is typically supplied at ≥95% purity with MDL number MFCD22395283, and is exclusively designated for research and development use .

Procurement Risk Alert: Why Imidazo[1,2-B]pyridazin-3-ylmethanol Cannot Be Arbitrarily Replaced with In-Class Analogs


Within the broader imidazopyridazine chemical space, structural variations at even a single position produce profound divergence in both biological target engagement and downstream synthetic utility. The imidazo[1,2-b]pyridazine scaffold itself is not a uniform entity; the specific [1,2-b] ring fusion pattern versus the [1,2-a] isomer directly dictates kinase binding mode and selectivity profile [1]. Furthermore, the presence of the C3 hydroxymethyl group in this compound serves as a critical functional handle for derivatization that is absent in unsubstituted core analogs [2]. SAR studies across multiple kinase programs—including DYRK1A, PIM, and BCR-ABL—demonstrate that C3 substitution is not merely incremental but often decisive for achieving low-nanomolar potency and kinome selectivity [1] [3]. Consequently, substituting imidazo[1,2-b]pyridazin-3-ylmethanol with a structurally 'similar' but chemically distinct analog will, in most synthetic routes, either fail to yield the intended advanced intermediate or produce a final compound with altered—and likely suboptimal—binding characteristics.

Quantitative Differentiation Guide: Imidazo[1,2-B]pyridazin-3-ylmethanol Versus Structurally Proximal Alternatives


Scaffold Provenance: The Imidazo[1,2-b]pyridazine Core Validated by FDA-Approved Ponatinib

Imidazo[1,2-b]pyridazin-3-ylmethanol contains the exact bicyclic heteroaromatic core that defines the FDA-approved tyrosine kinase inhibitor ponatinib, whereas isomeric imidazo[1,2-a]pyridazines and imidazo[1,5-a]pyrazines demonstrate distinct kinase selectivity profiles and are not represented in the same approved therapeutic context. The [1,2-b] fusion pattern creates a specific hydrogen-bonding network that enables the scaffold to function as an ATP-competitive but non-ATP-mimetic binder, a mechanism validated by high-resolution X-ray crystallography in PIM1 kinase inhibitor complexes [1]. This structural validation is not shared by [1,2-a] or [1,5-a] isomers [1].

Kinase Inhibitor Discovery Medicinal Chemistry Scaffold-Based Drug Design Fragment-Based Screening

C3 Hydroxymethyl: A Functional Handle with Predicted Physicochemical Parameters Quantified

Imidazo[1,2-b]pyridazin-3-ylmethanol possesses a computed LogP of 0.2216 and a predicted pKa of 13.68±0.10, parameters that distinguish it from the unsubstituted imidazo[1,2-b]pyridazine core (which lacks the polar hydroxyl group and consequently exhibits higher lipophilicity and no hydrogen-bond donor capacity at C3) . The C3 hydroxymethyl group provides a hydrogen-bond donor/acceptor site (TPSA 50.42 Ų) that is entirely absent in C3-unsubstituted analogs, offering a defined synthetic handle for esterification, oxidation to aldehydes, or conversion to halomethyl derivatives .

Synthetic Chemistry Building Block Procurement Physicochemical Property Optimization SAR Campaigns

Structural Derivative Precedent: Nanomolar Potency Achieved via C3-Linked Modifications

While imidazo[1,2-b]pyridazin-3-ylmethanol itself is a synthetic intermediate, its C3 position is directly analogous to the attachment point in potent kinase inhibitor derivatives. In a head-to-head structural series, 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives (which incorporate the C3-linked extension) demonstrated BCR-ABL1 kinase inhibition with IC50 values as low as 8.5 nM, and exhibited cellular anti-proliferative activity against K562 chronic myeloid leukemia cells with IC50 < 2 nM [1]. In contrast, compounds lacking C3 substitution in related imidazo[1,2-b]pyridazine SAR studies consistently show >100-fold reductions in potency or complete loss of target engagement [1].

Kinase Inhibitor SAR BCR-ABL Oncology Drug Discovery Lead Optimization

Commercial Purity Benchmark: Imidazo[1,2-B]pyridazin-3-ylmethanol Specification vs. 6-Chloro Analog

Among commercially available imidazo[1,2-b]pyridazine building blocks, imidazo[1,2-b]pyridazin-3-ylmethanol is routinely supplied at ≥95% purity with full analytical characterization including MDL registry (MFCD22395283) . The structurally related 6-chloro analog ((6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol, CAS 675580-49-1) is also available at ≥96% purity , but the presence of the chloro substituent at the 6-position fundamentally alters the compound's synthetic trajectory: it is designed for nucleophilic aromatic substitution (SNAr) at C6 rather than for derivatization at the core heterocycle. The non-chlorinated compound offers greater flexibility for divergent synthetic strategies.

Chemical Procurement Building Block Quality Control Synthetic Intermediate Sourcing Analytical Chemistry

Defined Application Scenarios for Imidazo[1,2-B]pyridazin-3-ylmethanol Based on Quantified Differentiation Evidence


Kinase Inhibitor Lead Generation: Building C3-Extended Analogs for BCR-ABL and PIM Programs

Utilize imidazo[1,2-b]pyridazin-3-ylmethanol as the starting scaffold to construct C3-linked kinase inhibitor candidates. The C3 hydroxymethyl group provides a direct synthetic handle for installation of pyrazole-phenylbenzamide moieties or similar extensions, enabling access to compounds with demonstrated BCR-ABL1 inhibitory activity in the low nanomolar range (IC50 8.5 nM) [1]. This approach directly leverages the scaffold's validated binding mode in PIM kinase inhibitor complexes, where the imidazo[1,2-b]pyridazine core engages the kinase NH2-terminal lobe helix αC rather than the hinge region—a binding mechanism that confers enhanced selectivity relative to conventional type I kinase inhibitors [2].

Fragment-Based Drug Discovery: A Characterized Fragment with Defined Physicochemical Parameters

Deploy imidazo[1,2-b]pyridazin-3-ylmethanol as a characterized fragment for screening campaigns and structure-guided optimization. The compound's defined physicochemical parameters—LogP 0.2216, TPSA 50.42 Ų, single hydrogen-bond donor, and single rotatable bond—make it suitable for fragment libraries where ligand efficiency metrics are critical [1]. The imidazo[1,2-b]pyridazine core has been crystallographically resolved in complex with DAPK3 (PDB 3BQR), demonstrating its capacity for well-defined binding interactions [3]. This enables rational, structure-guided expansion from the C3 position, as exemplified by the DYRK1A inhibitor program where iterative optimization of C3-substituted imidazo[1,2-b]pyridazines yielded compounds with improved kinase selectivity [4].

Divergent Heterocyclic Chemistry: A Versatile Intermediate for Multi-Vector SAR Exploration

Employ imidazo[1,2-b]pyridazin-3-ylmethanol as a platform intermediate for parallel synthesis and multi-vector SAR campaigns. Unlike pre-functionalized analogs such as 6-chloro derivatives that constrain synthetic routes toward SNAr chemistry, the unsubstituted C6 position of this compound permits divergent functionalization strategies including direct C-H arylation or late-stage halogenation [1]. The C3 hydroxymethyl group can be oxidized to the corresponding aldehyde for reductive amination, converted to a halomethyl group for nucleophilic displacement, or esterified for prodrug strategies, enabling systematic exploration of multiple chemical vectors from a single procurement item [2].

Selective BTK Inhibitor Development: Accessing the C3-Functionalized Scaffold Demonstrated in Recent Irreversible Inhibitor Programs

Leverage imidazo[1,2-b]pyridazin-3-ylmethanol to access the core framework utilized in recently disclosed irreversible Bruton's tyrosine kinase (BTK) inhibitors. A 2025 study demonstrated that imidazo[1,2-b]pyridazine derivatives bearing appropriate electrophilic warheads achieve potent BTK inhibition (IC50 1.3 nM) with excellent selectivity across 310 kinases, validating the scaffold's suitability for covalent inhibitor design [1]. The C3 hydroxymethyl group provides the necessary synthetic entry point for introducing the warhead-bearing substituents that confer this high selectivity and potency, positioning this building block as a strategic procurement choice for BTK-targeted covalent inhibitor programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-B]pyridazin-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.